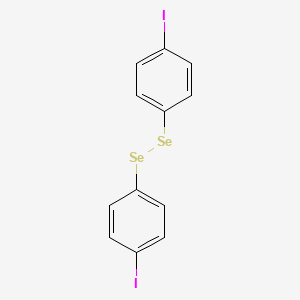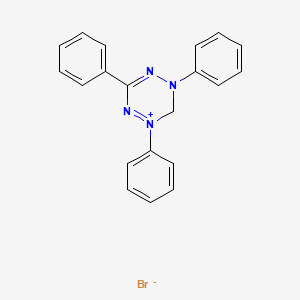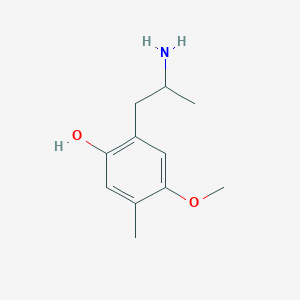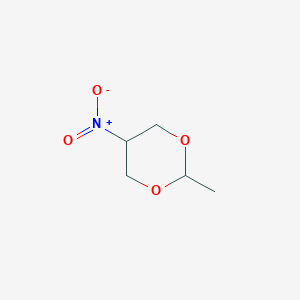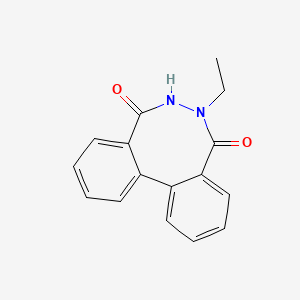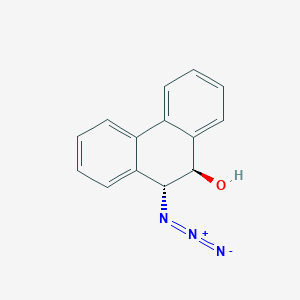
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- is a chemical compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of an azido group at the 10th position and a hydroxyl group at the 9th position on the phenanthrene ring system. The trans- configuration indicates the spatial arrangement of these substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- typically involves the following steps:
Starting Material: The synthesis begins with phenanthrene, a polycyclic aromatic hydrocarbon.
Hydrogenation: Phenanthrene undergoes hydrogenation to form 9,10-dihydrophenanthrene.
Hydroxylation: The 9,10-dihydrophenanthrene is then hydroxylated to introduce a hydroxyl group at the 9th position, forming 9-phenanthrenol.
Azidation: Finally, the hydroxylated compound undergoes azidation to introduce an azido group at the 10th position, resulting in the formation of 9-Phenanthrenol, 10-azido-9,10-dihydro-, trans-.
Industrial Production Methods
化学反応の分析
Types of Reactions
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 9-phenanthrenone.
Reduction: Formation of 10-amino-9-phenanthrenol.
Substitution: Formation of various substituted phenanthrenol derivatives depending on the nucleophile used.
科学的研究の応用
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
作用機序
The mechanism of action of 9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- involves its interaction with various molecular targets and pathways:
Azido Group: The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biomolecules.
Hydroxyl Group: The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
9-Phenanthrenol: Lacks the azido group, making it less reactive in bioorthogonal reactions.
10-Azido-9,10-dihydro-phenanthrene: Lacks the hydroxyl group, reducing its hydrogen bonding capability.
Uniqueness
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- is unique due to the presence of both azido and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
53581-32-1 |
|---|---|
分子式 |
C14H11N3O |
分子量 |
237.26 g/mol |
IUPAC名 |
(9R,10R)-10-azido-9,10-dihydrophenanthren-9-ol |
InChI |
InChI=1S/C14H11N3O/c15-17-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)18/h1-8,13-14,18H/t13-,14-/m1/s1 |
InChIキー |
BBWLKNHCRZAQMC-ZIAGYGMSSA-N |
異性体SMILES |
C1=CC=C2C(=C1)[C@H]([C@@H](C3=CC=CC=C32)O)N=[N+]=[N-] |
正規SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole](/img/structure/B14648610.png)
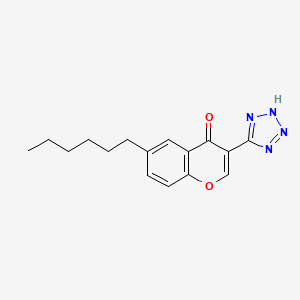
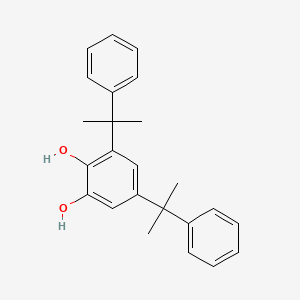
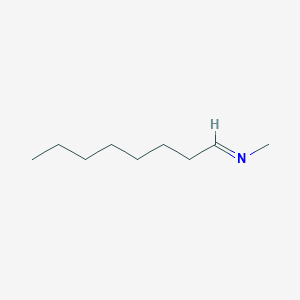
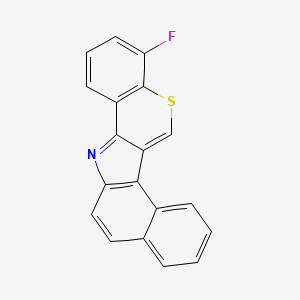
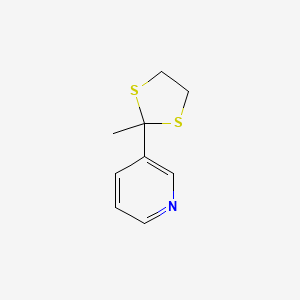
![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)
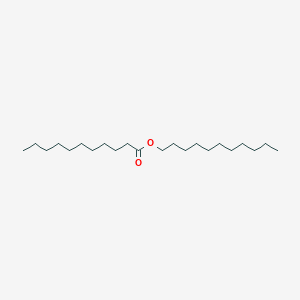
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
